

# N-Acetyl-4-aminosalicylic Acid-d3: A Technical Overview of its Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Acetyl-4-aminosalicylic Acid-d3*

Cat. No.: *B15556722*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the core chemical properties of **N-Acetyl-4-aminosalicylic Acid-d3**, a deuterated isotopologue of N-Acetyl-4-aminosalicylic Acid. This stable isotope-labeled compound is a valuable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.

## Core Chemical Properties and Identifiers

**N-Acetyl-4-aminosalicylic Acid-d3** is the deuterium-labeled version of N-Acetyl-4-aminosalicylic Acid. The deuteration is typically on the acetyl group, providing a distinct mass shift for analytical purposes.

### Table 1: Chemical Identity

Identifier	Value
IUPAC Name	4-(acetyl-d3-amino)-2-hydroxybenzoic acid
Chemical Formula	C <sub>9</sub> H <sub>6</sub> D <sub>3</sub> NO <sub>4</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
SMILES	<chem>OC1=CC(NC(C([2H])([2H])([2H])=O)=CC=C1C(O)=O</chem> <a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	2733147-40-3 <a href="#">[3]</a>
Unlabeled CAS	50-86-2 <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Synonyms	4-(Acetylamino)-2-hydroxybenzoic acid-d3, 2-Hydroxy-4-acetamidobenzoic acid-d3, N-Acetyl-p-aminosalicylic acid-d3 <a href="#">[1]</a> <a href="#">[4]</a>

**Table 2: Physicochemical Data**

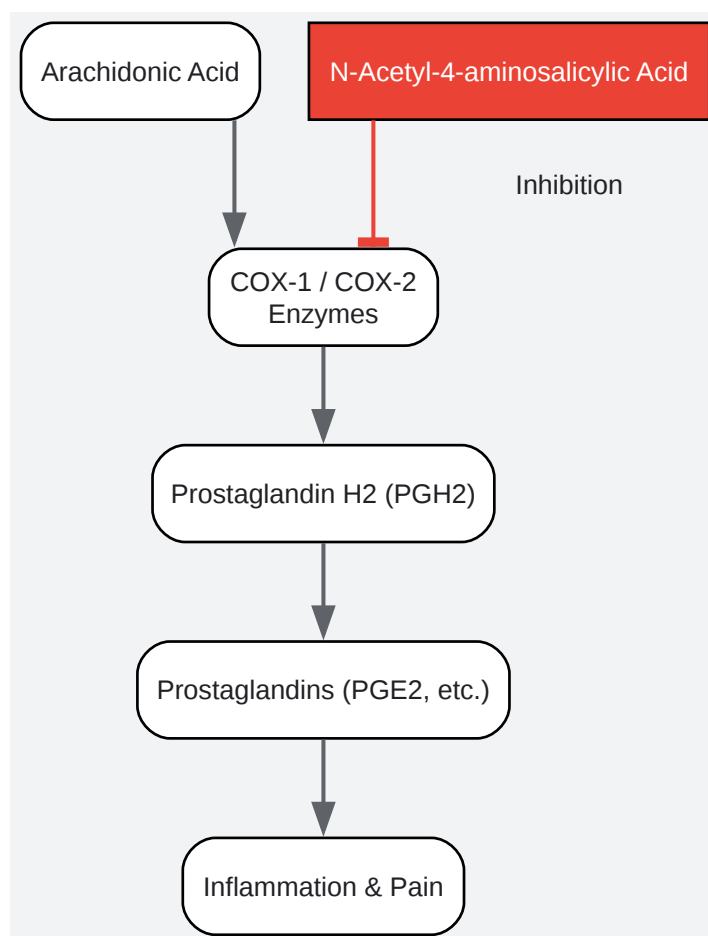
Property	Value	Notes
Molecular Weight	198.19 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	
Appearance	White to off-white crystalline powder.	Based on the unlabelled compound, 4-aminosalicylic acid <a href="#">[7]</a> <a href="#">[8]</a> .
Melting Point	~228 °C	Based on the unlabelled compound, N-Acetyl-4-aminosalicylic acid <a href="#">[5]</a> .
Solubility	Limited solubility in water. Soluble in alkaline solutions and polar organic solvents like ethanol and DMSO. <a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>	Data is extrapolated from the parent compounds, 4-aminosalicylic acid and its non-deuterated N-acetyl derivative. For in-vitro assays, DMSO is a common solvent <a href="#">[10]</a> .
Storage	Store at 2°C - 8°C in a well-closed container. <a href="#">[5]</a>	Based on the unlabelled compound <a href="#">[5]</a> .
Stability	The parent compound, 4-aminosalicylic acid, darkens on exposure to light and air. <a href="#">[11]</a> <a href="#">[12]</a>	It is recommended to handle and store N-Acetyl-4-aminosalicylic Acid-d3 under inert gas and protected from light.

## Biological Context and Signaling Pathways

The biological activity of N-Acetyl-4-aminosalicylic Acid is linked to its parent compound, 4-aminosalicylic acid (4-ASA), and its structural isomer, 5-aminosalicylic acid (5-ASA or mesalamine). While 4-ASA is primarily known as an antitubercular agent, N-acetylated salicylates are investigated for their anti-inflammatory properties, particularly in the context of Inflammatory Bowel Disease (IBD).[\[13\]](#)[\[14\]](#)

## Anti-Inflammatory Mechanism (Prostaglandin Synthesis Inhibition)

N-Acetyl-4-aminosalicylic Acid demonstrates potent anti-inflammatory effects by impeding the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13] This mechanism is central to its potential application in treating IBD.

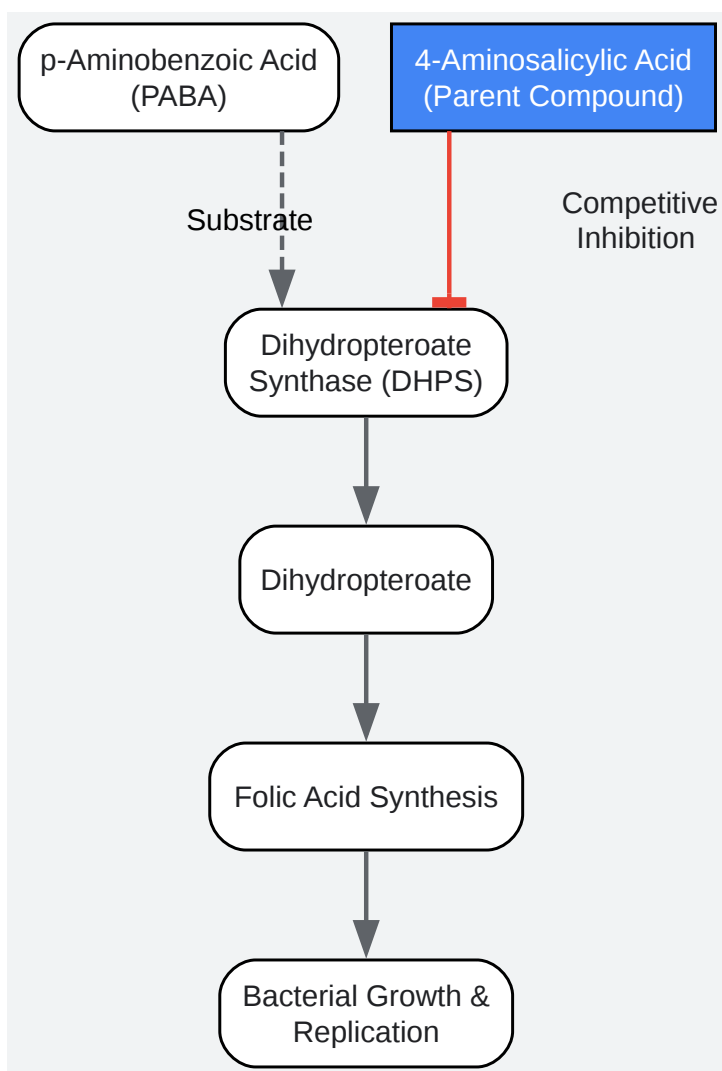


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Caption: Inhibition of Prostaglandin Synthesis by N-Acetyl-4-aminosalicylic Acid.

## Folate Synthesis Inhibition Pathway (Parent Compound)

The parent compound, 4-aminosalicylic acid (4-ASA), acts as an antitubercular agent by targeting the folate synthesis pathway in *Mycobacterium tuberculosis*. It competes with para-aminobenzoic acid (PABA), thereby inhibiting the production of folic acid, which is essential for bacterial growth.[7][10][12]



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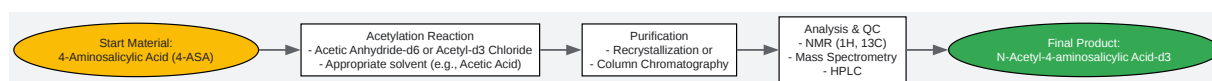
Caption: Folate pathway inhibition by the parent compound, 4-aminosalicylic acid.

## Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **N-Acetyl-4-aminosalicylic Acid-d3** are not publicly available. However, a general methodology can be inferred from standard organic chemistry principles and published syntheses of related compounds.<sup>[15]</sup> The compound is typically prepared for use as a research chemical or analytical standard.

## General Synthetic Workflow

The synthesis would logically involve the acetylation of 4-aminosalicylic acid using a deuterated acetyl source. This ensures the deuterium labels are incorporated specifically onto the acetyl group.



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Caption: A logical workflow for the synthesis of **N-Acetyl-4-aminosalicylic Acid-d3**.

## Methodological Steps

- **Reaction Setup:** 4-Aminosalicylic acid is dissolved or suspended in a suitable solvent under controlled temperature conditions.
- **Acetylation:** A deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, is added to the reaction mixture. The reaction proceeds, leading to the formation of the N-acetylated product with the deuterium label on the acetyl moiety.
- **Work-up and Purification:** Once the reaction is complete, the crude product is isolated. Purification is critical to remove unreacted starting materials and byproducts. This is typically achieved through recrystallization from an appropriate solvent system or by using column chromatography.
- **Quality Control and Characterization:** The final product's identity, purity, and isotopic enrichment are confirmed using standard analytical techniques:
  - **Mass Spectrometry (MS):** To confirm the correct molecular weight (198.19 g/mol ) and the incorporation of three deuterium atoms.
  - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** To verify the structure and the position of the deuterium labels. The proton signal corresponding to the acetyl group should be absent or significantly diminished in the  $^1\text{H}$  NMR spectrum.
  - **High-Performance Liquid Chromatography (HPLC):** To assess the purity of the final compound.

Disclaimer: This document is intended for research and informational purposes only. **N-Acetyl-4-aminosalicylic Acid-d3** is a research chemical and is not intended for human consumption or therapeutic use.[1]

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